molecular formula C17H20N2O3S B5067956 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B5067956
M. Wt: 332.4 g/mol
InChI Key: WNSXTRPLMDKPAC-UHFFFAOYSA-N
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Description

The compound “4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide” is a chemical substance with the CAS Number: 690646-18-5 . It has a molecular weight of 347.44 and is typically in solid form .


Molecular Structure Analysis

The molecular formula of this compound is C18H21NO4S . This indicates that it contains 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Predicted physical properties include a melting point of 219.60° C , a boiling point of 573.5° C at 760 mmHg , a density of 1.2 g/cm3 , and a refractive index of n20D 1.59 .

Safety and Hazards

The safety data sheet for this compound indicates that it is intended for laboratory use and not for drug, household, or other uses . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Properties

IUPAC Name

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)19-15-7-5-14(6-8-15)17(18)20/h5-9,19H,1-4H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXTRPLMDKPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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